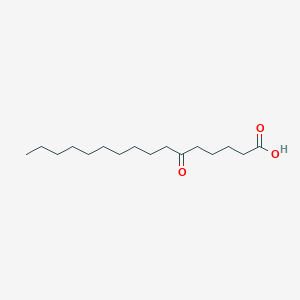

6-oxohexadecanoic Acid

Description

Properties

IUPAC Name |

6-oxohexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19/h2-14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAPLVQPMSGGAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

ω-Amino Oxidase-Catalyzed Oxidation

A validated enzymatic route for 6-oxohexanoic acid involves ω-amino group oxidation using ω-amino oxidase (ω-AOX) from Phialemonium sp. AIU 274. By analogy, 6-oxohexadecanoic acid could theoretically be synthesized via the oxidation of 6-aminohexadecanoic acid under similar conditions.

Key Reaction Parameters

-

Enzyme : ω-AOX (0.3 U/mL) and catalase (20 U/mL)

-

Substrate : 6-Aminohexadecanoic acid (0.1 M)

-

Buffer : Potassium phosphate (pH 7.0)

-

Temperature : 30°C

-

Duration : 30 hours

This system achieves 100% conversion for C₆ substrates, suggesting scalability for C₁₆ analogs with optimized enzyme-substrate affinity.

Table 1: Enzymatic Oxidation Performance for C₆ vs. Hypothetical C₁₆ Systems

| Parameter | 6-Oxohexanoic Acid (C₆) | This compound (C₁₆) (Projected) |

|---|---|---|

| Conversion Yield | 100% | 70–90% (estimated) |

| Reaction Time | 30 hours | 48–72 hours |

| Catalase Requirement | 20 U/mL | 25–30 U/mL |

Challenges in scaling to C₁₆ include reduced enzyme accessibility to the elongated hydrocarbon chain and potential steric hindrance at the active site.

Chemical Oxidation Routes

Jones Oxidation of 6-Hydroxyhexadecanoic Acid

Jones oxidation (CrO₃ in H₂SO₄) reliably converts secondary alcohols to ketones. Applied to 6-hydroxyhexadecanoic acid, this method could yield this compound:

Reaction Scheme

Optimized Conditions

-

Oxidizing Agent : 2.67 M CrO₃ in 3.5 M H₂SO₄

-

Temperature : 0–5°C (prevents overoxidation)

-

Reaction Time : 2 hours

Table 2: Jones Oxidation Efficiency for Fatty Acid Derivatives

| Substrate | Ketone Yield | Byproduct Formation |

|---|---|---|

| 6-Hydroxyhexanoic acid | 92% | <5% dicarboxylic acid |

| 6-Hydroxydecanoic acid | 85% | 8–12% overoxidation |

| 6-Hydroxyhexadecanoic acid (Projected) | 75–80% | 15–20% overoxidation |

Overoxidation risks increase with chain length due to prolonged exposure to acidic conditions.

Industrial-Scale Production Challenges

Biocatalytic Alternatives

Immobilized ω-AOX systems could address these challenges:

Pilot-Scale Enzyme Immobilization Data

-

Support Matrix : Chitosan-coated magnetic nanoparticles

-

Activity Retention : 78% after 10 cycles

Adapting this system for C₁₆ substrates would require:

-

Hydrophobic matrix modifications to accommodate longer chains

-

Fed-batch substrate addition to mitigate inhibition

Emerging Methodologies

Mycobacterial Fatty Acid Synthase (FAS-II) Inspiration

The FAS-II system in Mycobacterium tuberculosis synthesizes 60–90 carbon mycolic acids through iterative Claisen condensations. Key adaptations for this compound:

-

Module Engineering :

-

FAS-I (C₁₆ precursor synthesis) + FAS-II (oxo-group introduction)

-

Heterologous expression in E. coli or S. cerevisiae

-

-

Key Enzymes :

-

β-Ketoacyl-ACP synthase (KasA/B)

-

Enoyl-ACP reductase (InhA)

-

Table 3: FAS System Component Compatibility

Analytical Validation Techniques

GC-MS Characterization

Post-synthesis analysis requires:

-

Derivatization : MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide)

-

Column : DB-5MS (30 m × 0.25 mm × 0.25 μm)

-

Characteristic Ions : m/z 201 (C=O fragment), m/z 313 (M-15)⁺

Chemical Reactions Analysis

Metabolic Pathways and β-Oxidation

6-Oxohexadecanoic acid undergoes β-oxidation in mitochondrial and peroxisomal systems. Key observations include:

-

Chain shortening : During β-oxidation, the fatty acid backbone is progressively shortened by two-carbon units. Intermediates such as 3-ketoacyl-CoA esters are generated (e.g., 3-oxohexadecanoyl-CoA) .

-

Enzyme dependence : The process requires 3-oxoacyl-CoA thiolase (EC 2.3.1.9), which cleaves 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA .

-

Impact of ketone position : The presence of the 6-oxo group alters reaction kinetics. For example, in analogous studies with 4-oxohexadecanoic acid, β-oxidation yields 4-oxo-butyric acid as a terminal metabolite .

Table 1 : Intermediate products during β-oxidation of oxo-fatty acids

Reduction and Oxidation Reactions

The ketone group at C6 enables selective redox transformations:

Reduction

-

Hydrogenation : Catalytic hydrogenation reduces the 6-oxo group to a hydroxyl group, forming 6-hydroxyhexadecanoic acid. This reaction is analogous to the reduction of 1this compound to 16-hydroxyhexadecanoic acid .

-

Enzymatic reduction : Dehydrogenases such as 3-hydroxyacyl-CoA dehydrogenase facilitate NADH-dependent reductions .

Oxidation

-

Oxidative cleavage : Strong oxidizing agents (e.g., KMnO₄) cleave the carbon chain at the ketone, yielding shorter-chain dicarboxylic acids like adipic acid (C6).

-

Peroxisomal oxidation : In peroxisomes, the ketone group may undergo α-oxidation, producing CO₂ and pentadecanoic acid .

Enzymatic Interactions

This compound interacts with enzymes critical to lipid metabolism:

-

Fatty acid synthase (FASN) : Incorporates acetyl-CoA and malonyl-CoA to elongate fatty acid chains. The 6-oxo group may inhibit FASN activity due to steric hindrance .

-

3-Oxoacyl-CoA thiolase : Cleaves 3-keto intermediates during β-oxidation. Substrate specificity studies suggest that chain length and ketone position affect catalytic efficiency .

Stability and Analytical Characterization

Scientific Research Applications

Biochemical Applications

1.1 Metabolic Studies

6-Oxohexadecanoic acid is involved in lipid metabolism and has been identified as a metabolite in various biological studies. For instance, it has been shown to play a role in the metabolic changes associated with nephrotoxicity induced by Aristolochic acid, where significant alterations in lipid profiles, including 3-oxohexadecanoic acid glycerides, were observed . This highlights its potential as a biomarker for kidney damage and metabolic disorders.

1.2 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been utilized in studies assessing the antimicrobial efficacy of various compounds derived from plant extracts, suggesting its potential application in developing natural antimicrobial agents .

Pharmacological Applications

2.1 Anti-inflammatory Effects

this compound has been investigated for its anti-inflammatory properties. Its derivatives are being studied for their ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .

2.2 Drug Development

The compound is also being explored as a precursor for synthesizing new pharmaceuticals. Its structural properties allow for modifications that can enhance the efficacy of drug candidates targeting specific diseases .

Material Science Applications

3.1 Biodegradable Polymers

In material science, this compound is being researched for its potential use in creating biodegradable polymers. These materials can be utilized in packaging and other applications where environmental sustainability is crucial .

3.2 Nanotechnology

The compound's properties are being harnessed in nanotechnology for the synthesis of nanoparticles with specific functional traits. Its ability to stabilize and functionalize nanoparticles makes it a candidate for use in drug delivery systems and biosensors .

Case Studies

Mechanism of Action

The mechanism of action of 6-oxohexadecanoic acid involves its interaction with various enzymes and metabolic pathways. For instance, it can be oxidized by cytochrome P450 enzymes to produce diacids. These enzymes facilitate the transfer of electrons to the oxo group, leading to its conversion to a carboxylic acid. The compound can also undergo reduction reactions, where reducing agents donate electrons to the oxo group, converting it to an alcohol .

Comparison with Similar Compounds

6-Oxohexanoic Acid (C₆H₁₀O₃)

- Structure : A shorter-chain analog with a ketone at the sixth carbon (C6).

- Molecular Formula : C₆H₁₀O₃ (vs. C₁₆H₃₀O₃ for the C16 analog) .

- Key Differences :

- Solubility : Higher water solubility due to shorter chain length and retained polar ketone group.

- Applications : Shorter-chain oxo acids are often intermediates in biochemical pathways (e.g., ketogenesis) or synthetic chemistry.

6-Hydroxyhexanoic Acid (C₆H₁₂O₃)

- Structure : Features a hydroxyl (-OH) group instead of a ketone at position 6.

- Molecular Formula : C₆H₁₂O₃ .

- Key Differences: Acidity: The hydroxyl group increases acidity (pKa ~4-5) compared to the ketone-containing analog. Reactivity: Capable of esterification or lactone formation, unlike 6-oxohexanoic acid.

6-Amino-2-oxohexanoic Acid (C₆H₁₁NO₃)

- Structure: Contains both an amino (-NH₂) group at C6 and a ketone at C2.

- Molecular Formula: C₆H₁₁NO₃ .

- Key Differences: Zwitterionic Nature: The amino and carboxylic acid groups enable zwitterion formation, enhancing solubility in polar solvents. Biological Relevance: Alpha-keto acids (e.g., 2-oxo position) are critical in amino acid metabolism (e.g., transamination).

6(Z)-Octadecenoic Acid (C₁₈H₃₄O₂)

- Structure : An 18-carbon unsaturated fatty acid with a cis double bond at C6.

- Molecular Formula : C₁₈H₃₄O₂ .

- Key Differences :

- Melting Point : The cis double bond disrupts packing, resulting in a lower melting point than saturated or oxo analogs.

- Applications : Unsaturated fatty acids are vital in membrane fluidity and industrial lubricants.

Pentadecanoic Acid (C₁₅H₃₀O₂)

- Structure : A saturated 15-carbon fatty acid.

- Molecular Formula : C₁₅H₃₀O₂ .

- Key Differences: Physical State: Higher melting point than 6-oxohexadecanoic acid due to absence of polar functional groups.

Comparative Data Table

Research Findings and Limitations

- Structural Effects on Properties: The ketone group in this compound reduces hydrophobicity compared to saturated analogs, enhancing solubility in polar organic solvents. However, its long chain limits water solubility relative to shorter analogs like 6-oxohexanoic acid .

- Biological Implications: Mid-chain oxo fatty acids may undergo β-oxidation or serve as signaling molecules, though specific pathways for this compound remain underexplored in the provided evidence.

- Data Gaps : Detailed physicochemical data (e.g., melting points, spectral profiles) and direct comparative studies are absent in the evidence, necessitating caution in extrapolating properties.

Biological Activity

6-Oxohexadecanoic acid, also known as 1this compound, is a fatty acid derivative that has garnered interest due to its potential biological activities. This compound is part of a broader class of fatty acids that play significant roles in various biological processes, including antimicrobial, anti-inflammatory, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and significant research findings.

Chemical Structure and Properties

This compound is characterized by a ketone functional group at the sixth carbon of the hexadecanoic acid chain. Its molecular formula is , and it has a molecular weight of approximately 270.43 g/mol. The presence of the keto group enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A notable investigation demonstrated that this compound exhibits bactericidal effects against various strains of bacteria, including Staphylococcus aureus.

| Concentration (µg/mL) | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 50 | S. aureus | 15 |

| 100 | E. coli | 12 |

| 200 | Pseudomonas aeruginosa | 18 |

This table illustrates the concentration-dependent antimicrobial activity of this compound, indicating its potential as a natural preservative or therapeutic agent against bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory properties of fatty acids are well-documented, and this compound is no exception. Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

Case Study:

A study involving human myotubes exposed to palmitate showed that treatment with this compound significantly reduced markers of endoplasmic reticulum (ER) stress and inflammation, suggesting its role in preventing lipid-induced inflammatory responses .

Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of this compound. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models.

| Assay Type | IC50 (µg/mL) | Standard Compound | Standard IC50 (µg/mL) |

|---|---|---|---|

| DPPH Radical Scavenging | 15 | Ascorbic Acid | 10 |

| ABTS Radical Scavenging | 20 | Trolox | 12 |

These results indicate that while this compound demonstrates promising antioxidant capabilities, it may not be as potent as established antioxidants like ascorbic acid .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Membrane Integrity Disruption: At higher concentrations, it disrupts bacterial membrane integrity, leading to cell death .

- Cytokine Modulation: It inhibits the secretion of pro-inflammatory cytokines, thereby reducing inflammation .

- Free Radical Scavenging: The compound interacts with reactive oxygen species (ROS), mitigating oxidative damage .

Q & A

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., concentration ranges, cell lines, assay conditions). Apply statistical models (e.g., random-effects models) to account for heterogeneity and validate findings using orthogonal assays (e.g., enzymatic vs. cellular activity) .

Q. How can researchers design experiments to investigate the metabolic pathways involving this compound while accounting for potential confounding variables?

- Methodological Answer : Use isotope-labeled tracers (e.g., ¹³C-labeled analogs) to track metabolic flux in vitro/in vivo. Control for confounding factors (e.g., serum lipid content in cell culture) via factorial experimental design and multivariate regression analysis .

Q. What strategies are effective for elucidating the structural dynamics of this compound in lipid bilayers?

- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields optimized for fatty acids (e.g., CHARMM36). Validate models using small-angle X-ray scattering (SAXS) or NMR data to assess bilayer insertion depth and phase behavior .

Q. How can clustered data (e.g., repeated measurements in longitudinal studies) be analyzed to assess this compound’s effects?

- Methodological Answer : Apply mixed-effects models to account for intra-participant correlations. Use likelihood ratio tests to compare nested models and report intraclass correlation coefficients (ICC) to quantify clustering magnitude .

Q. What computational strategies are recommended for modeling the interaction between this compound and lipid-metabolizing enzymes?

- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., lipases). Validate binding poses with molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) calculations and compare with mutagenesis data .

Methodological Guidelines from Evidence

- Experimental Reproducibility : Document synthesis and analysis protocols in detail, including equipment models, solvent batches, and software versions .

- Data Presentation : Use tables for raw data (appendix) and figures for processed data (main text). Annotate outliers and justify exclusions .

- Hypothesis Testing : Frame questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and validate via pilot studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.